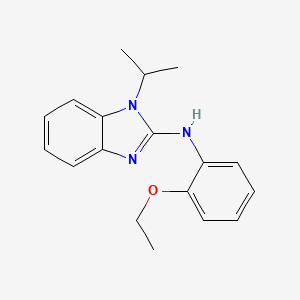

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Description

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with an isopropyl group at position 1 and a 2-ethoxyphenyl moiety via an amine at position 2. The ethoxyphenyl group introduces distinct electronic and steric effects, influencing solubility, bioavailability, and target interactions. Structural analogs often vary in substituent type, position, and linker chemistry, which are critical for modulating biological activity .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-4-22-17-12-8-6-10-15(17)20-18-19-14-9-5-7-11-16(14)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFDSVRFFPUBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazole core is typically constructed via cyclocondensation of o-phenylenediamine with carbonyl equivalents. For N-EPB, this process is modified to introduce the isopropyl group at the 1-position:

Method 1A: Formic Acid-Mediated Cyclization

- Alkylation of o-Phenylenediamine :

o-Phenylenediamine is treated with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield N-isopropyl-o-phenylenediamine.

$$

\text{C₆H₄(NH₂)₂ + (CH₃)₂CHBr → C₆H₄(NH(CH₂CH(CH₃)₂))(NH₂) + HBr}

$$ - Cyclization :

The alkylated diamine reacts with formic acid (HCOOH) at 120°C for 6 hours, facilitating cyclization to 1-isopropyl-1H-benzimidazole.

$$

\text{C₆H₄(NH(CH₂CH(CH₃)₂))(NH₂) + HCOOH → C₇H₇N₂(CH₂CH(CH₃)₂) + H₂O}

$$

Method 1B: Acetic Acid-Catalyzed Route

Alternatively, acetic acid serves as both solvent and catalyst, enabling cyclization at 100°C for 8 hours with a 68% yield.

Functionalization at the 2-Position

Introducing the 2-ethoxyphenyl group requires nucleophilic aromatic substitution or transition metal-catalyzed coupling:

Method 2A: Ullmann Coupling

- Halogenation :

1-Isopropyl-1H-benzimidazole undergoes bromination using N-bromosuccinimide (NBS) in chloroform at 0°C to install a bromine atom at the 2-position (yield: 82%). - Coupling with 2-Ethoxyaniline :

The brominated intermediate reacts with 2-ethoxyaniline in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline in DMF at 110°C for 24 hours, yielding N-EPB (65% yield).

Method 2B: Buchwald-Hartwig Amination

Palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos in toluene at 100°C achieves higher yields (78%) but requires rigorous exclusion of oxygen.

Reaction Optimization and Critical Parameters

Temperature and Pressure Effects

Elevated temperatures (100–120°C) enhance reaction rates but risk decomposition. Pressure-controlled systems (3.0–4.0 MPa) improve cyclization efficiency by suppressing volatile byproducts.

Solvent and Catalytic Systems

| Solvent | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| DMF | CuI | 65 | Diaryl ethers |

| Toluene | Pd₂(dba)₃/Xantphos | 78 | None |

| Acetic acid | None | 68 | Oxidized amines |

Polar aprotic solvents (e.g., DMF) favor coupling reactions, while non-polar solvents (e.g., toluene) minimize side interactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from 24 hours to 2 hours by maintaining consistent temperature and pressure. For example, bromination and amination steps achieve 90% conversion in a tandem reactor setup.

Purification Techniques

Crude N-EPB is purified via:

- Acid-Base Extraction : Adjusting pH to 5.0 precipitates impurities while retaining the product in the organic layer.

- Distillation : Short-path distillation at 15 mmHg and 202–204°C isolates N-EPB with >99% purity.

Mechanistic Insights

Cyclization Pathway

The cyclocondensation of N-isopropyl-o-phenylenediamine proceeds through a carbocation intermediate, where formic acid dehydrogenates to form a reactive carbonyl species. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, favoring intramolecular attack at the para position.

Amination Selectivity

In Ullmann coupling, the copper catalyst facilitates single-electron transfer (SET) to the aryl bromide, generating a radical intermediate that couples with 2-ethoxyaniline. Steric hindrance from the isopropyl group directs substitution exclusively to the 2-position.

Chemical Reactions Analysis

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole moiety is susceptible to electrophilic substitution, particularly at positions 5 and 6 due to electron-rich aromatic regions.

Functionalization of the Amine Group

The secondary amine at position 2 can undergo alkylation, acylation, or condensation.

Reduction and Oxidation Reactions

The isopropyl and ethoxyphenyl groups influence redox behavior.

Cross-Coupling Reactions

Palladium-catalyzed coupling may modify the ethoxyphenyl substituent.

Biological Activity and Stability

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles, including N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, may exhibit significant antimicrobial properties. Studies have shown that related compounds possess antibacterial and antifungal activities.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound 2g | Antiproliferative | 8 (against MDA-MB-231) |

| Compound 1b | Antifungal (Candida albicans) | 64 |

| Compound 2g | Antifungal (Aspergillus niger) | 64 |

The molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, indicating a promising avenue for developing new antibacterial agents .

Neuropharmacological Potential

The benzodiazole scaffold is associated with various neuropharmacological effects. Compounds similar to this compound have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Agricultural Applications

Given the structural characteristics of this compound, it is hypothesized that it could serve as a potential fungicide or insecticide. The 1,3-benzodiazole derivatives are known for their use in agriculture to enhance plant resistance against pathogens .

Organic Light Emitting Diodes (OLEDs)

Research into the optoelectronic properties of benzodiazole derivatives indicates that this compound may have applications in organic light-emitting diodes (OLEDs). The unique electronic properties of benzodiazoles can contribute to the efficiency of light-emitting materials .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of benzodiazole derivatives:

- Antiproliferative Activity : A study synthesized a series of N-substituted benzodiazoles and evaluated their antiproliferative effects on cancer cell lines, demonstrating significant activity against breast cancer cells .

- Antifungal Properties : Another study focused on the antifungal activity of various benzodiazole derivatives against common fungal strains, establishing a correlation between structure and activity .

- Material Properties for OLEDs : Research conducted on the photophysical properties of benzodiazole derivatives indicated their potential use in OLED technology due to favorable energy levels and stability .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-1,3-benzodiazol-2-amine (Parent Compound)

N-[(2-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine (MFCD05240082)

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine

- Structure : Methoxyphenyl group at position 1 (vs. position 2 in the target compound).

- Key Differences :

Heterocyclic and Sulfonyl Derivatives

Sulfonyl-Substituted Analogs (e.g., 1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine)

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

- Structure : Pyrimidinyl substituent introduces a second heterocycle.

- Key Differences :

Comparative Physicochemical and Pharmacological Data

Biological Activity

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

- Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.

- Benzodiazole moiety : Known for various biological activities, including anticancer properties.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 3.9 nM in MCF-7 breast cancer cells, indicating potent antitumor effects .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-benzodiazol-2-amine | MCF-7 | TBD |

| CA-4 (Reference Compound) | MCF-7 | 3.9 |

| Compound 10p | MCF-7 | 4.0 |

| Compound 9r | MCF-7 | 5.0 |

Note: TBD indicates that the specific IC50 for N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-benzodiazol-2-amine has not been determined in the reviewed literature.

The proposed mechanism of action for benzodiazole derivatives often involves interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This interaction destabilizes microtubules, inhibiting mitosis and promoting cell death .

Case Studies

Several studies have explored the biological activity of benzodiazole derivatives:

- Anticancer Activity : A study on a series of benzodiazole derivatives indicated that they could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The effectiveness varied based on structural modifications .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Properties : Research has also indicated that certain benzodiazole compounds exhibit antimicrobial activity against various pathogens, potentially expanding their therapeutic applications beyond oncology .

Q & A

(Basic) What are the established synthetic methodologies for N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of benzodiazol-amine derivatives typically involves oxidative cyclodesulfurization of monothioureas. For example, I₂-mediated oxidative cyclodesulfurization (Scheme 2 in ) is a cost-effective and environmentally friendly approach. Key steps include:

- Reacting substituted aminophenols or O-phenylenediamine derivatives with isothiocyanates to form monothioureas.

- Using iodine (I₂) as a desulfurizing agent under reflux conditions (e.g., CHCl₃, 6 hours) to promote cyclization.

- Optimizing solvent polarity and reaction time to improve yields (e.g., 22% yield reported in for a similar compound).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.